molecular formula C21H24N2O3 B13776503 Cupreidine 6'-acetate CAS No. 83348-44-1

Cupreidine 6'-acetate

Cat. No.: B13776503
CAS No.: 83348-44-1
M. Wt: 352.4 g/mol
InChI Key: SVIZQPKPKOEWBC-UHFFFAOYSA-N
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Description

Cupreidine 6'-acetate is a modified cinchona alkaloid derivative derived from cupreidine (CPD), a naturally occurring quinoline-based organocatalyst. The compound features an acetylated 6'-hydroxyl (-OAc) group, replacing the native 6'-OH of cupreidine. This structural modification alters its electronic, steric, and hydrogen-bonding properties, impacting its catalytic behavior in asymmetric synthesis. This compound retains the bifunctional nature of cinchona alkaloids, where the quinuclidine nitrogen acts as a base or nucleophile, while the 6'-substituent modulates substrate activation .

Properties

CAS No.

83348-44-1

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] acetate

InChI

InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(25)17-6-8-22-19-5-4-16(11-18(17)19)26-13(2)24/h3-6,8,11,14-15,20-21,25H,1,7,9-10,12H2,2H3

InChI Key

SVIZQPKPKOEWBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupreidine 6’-acetate can be synthesized through the acetylation of cupreidine. The process typically involves reacting cupreidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cupreidine 6’-acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced alcohols, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of cupreidine 6’-acetate involves its bifunctional catalytic properties. The compound’s structure allows it to coordinate with and activate reaction components in a well-defined manner, facilitating stereocontrolled processes. The 6’-acetate group plays a crucial role in enhancing the compound’s catalytic efficiency by providing additional coordination sites for substrates .

Comparison with Similar Compounds

Parent Compounds: Cupreine (CPN) and Cupreidine (CPD)

  • Structural Features : Both CPN and CPD possess a free 6'-OH group critical for hydrogen-bond-mediated substrate activation.
  • Catalytic Roles :
    • In asymmetric epoxidation of α,β-unsaturated ketones, CPD (HCPD-67) achieved moderate enantioselectivity (e.g., 64% ee for epoxide [64]), while its 6'-O-iPr analog (HCPD-68) showed reduced stereocontrol, highlighting the necessity of the 6'-OH for optimal performance .
    • CPN derivatives (e.g., HCPN-65) have been used in phase-transfer catalysis (PTC), where the 6'-OH coordinates with oxidants like NaOCl .
  • Key Difference : Cupreidine 6'-acetate replaces the 6'-OH with an acetyl group, likely reducing hydrogen-bonding capacity but enhancing lipophilicity.

6'-O-Alkyl/Aryl Derivatives

  • Examples :
    • 6'-O-iPr Cupreidine (HCPD-68) : In epoxidation, this derivative underperformed compared to CPD (HCPD-67), suggesting steric bulk at the 6' position disrupts substrate alignment .
    • Anthracenyl-Modified Hydrocupreidine (HCPD-70) : Used in oxaziridination with mCPBA, this derivative leverages π-π interactions via the anthracenyl group to enhance transition-state stabilization .
  • Unlike anthracenyl-modified analogs, 6'-acetate lacks extended aromatic systems, limiting non-covalent interactions.

β-Isocupreidine (β-ICPD)

  • Structural Feature : β-ICPD has a modified stereochemistry at the quinuclidine nitrogen, altering substrate binding.
  • Key Contrast : β-ICPD retains the 6'-OH, whereas 6'-acetate’s acetyl group may shift substrate binding modes.

Hydrocupreine (HCPN-59)

  • Application : Used in asymmetric cyclopropanation to synthesize 3-azabicyclo[3.1.0]hexane systems .

Research Implications

  • This compound : Its catalytic utility remains underexplored in the literature. However, analog studies suggest that acetyl substitution could favor reactions requiring less polar active sites or organic-phase compatibility.
  • Design Recommendations : To optimize 6'-acetate, pairing it with substrates responsive to Lewis basicity (e.g., carbonyls) rather than H-bonding may yield better results.

Q & A

Q. How can computational models optimize this compound’s synthesis or interaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to predict reaction pathways and transition states for synthesis optimization. For interaction studies, use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to map binding affinities with target proteins. Validate predictions with experimental mutagenesis or SPR binding assays .

Q. What statistical approaches resolve variability in pharmacokinetic data for this compound?

  • Methodological Answer : Employ mixed-effects models (e.g., NONMEM) to account for intersubject variability in bioavailability studies. Use Bayesian hierarchical models to integrate prior data from similar compounds. Report confidence intervals and effect sizes instead of relying solely on p-values to avoid overinterpretation .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., varying acyl groups or stereochemistry). Use principal component analysis (PCA) or QSAR modeling to correlate structural features with activity. Validate hypotheses through dose-response assays and crystallographic studies of ligand-target complexes .

Methodological Considerations for Data Integrity

  • Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for raw data deposition (e.g., ICPSR or Zenodo) .
  • Critical Appraisal : Use tools like STREGA for genetic studies or CONSORT for clinical trials to evaluate methodological rigor when reviewing literature .

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